molecular formula C11H17NO B2877201 1-(Pyridin-2-yl)hexan-2-ol CAS No. 91339-85-4

1-(Pyridin-2-yl)hexan-2-ol

Cat. No.: B2877201
CAS No.: 91339-85-4
M. Wt: 179.263
InChI Key: YSSBADNWEDTEEQ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)hexan-2-ol is an organic compound with the molecular formula C11H17NO. It features a pyridine ring attached to a hexanol chain, making it a versatile molecule in organic synthesis and various applications. The presence of both a pyridine ring and an alcohol group allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)hexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with hexanal, followed by hydrolysis. This method typically requires anhydrous conditions and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to piperidine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 1-(Pyridin-2-yl)hexan-2-one or 1-(Pyridin-2-yl)hexanoic acid.

    Reduction: 1-(Piperidin-2-yl)hexan-2-ol.

    Substitution: 1-(Pyridin-2-yl)hexyl chloride or bromide.

Scientific Research Applications

1-(Pyridin-2-yl)hexan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)hexan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    1-(Pyridin-2-yl)hexan-2-one: Similar structure but with a ketone group instead of an alcohol.

    1-(Piperidin-2-yl)hexan-2-ol: The pyridine ring is reduced to piperidine.

    1-(Pyridin-2-yl)hexanoic acid: The alcohol group is oxidized to a carboxylic acid.

Uniqueness: 1-(Pyridin-2-yl)hexan-2-ol is unique due to the presence of both a pyridine ring and an alcohol group, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-pyridin-2-ylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBADNWEDTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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